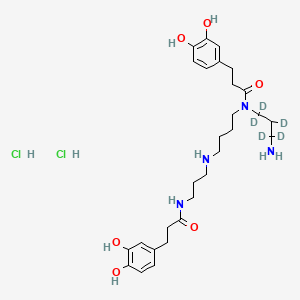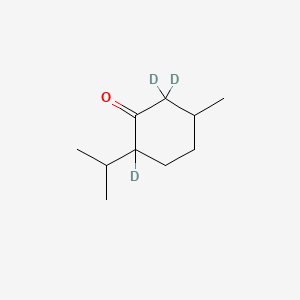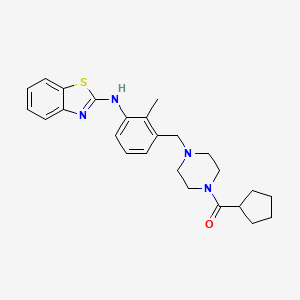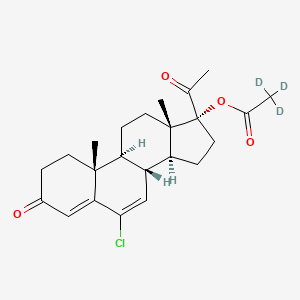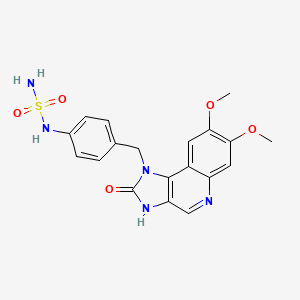![molecular formula C71H105N21O16 B12417215 2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)
2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid” is a highly complex organic molecule. This compound features multiple functional groups, including amides, carboxylic acids, and imidazole rings, making it a subject of interest in various fields of scientific research.
准备方法
合成路线和反应条件
这种复杂分子的合成通常涉及多个步骤,包括官能团的保护和脱保护、偶联反应和纯化过程。常见的合成路线可能包括:
肽偶联反应: 使用EDCI或HATU等试剂形成酰胺键。
保护基: 在合成过程中利用Boc或Fmoc等基团来保护胺类。
纯化: 使用HPLC或柱层析等技术来分离所需产物。
工业生产方法
这种复杂分子的工业生产通常需要优化反应条件,以最大限度地提高产率和纯度。这可能包括:
自动肽合成仪: 用于高效和可扩展的合成。
高通量筛选: 用于确定最佳反应条件。
质量控制: 使用NMR和质谱等技术来确保产品完整性。
化学反应分析
反应类型
该化合物可以进行各种化学反应,包括:
氧化: 使用过氧化氢或mCPBA等试剂。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 使用亲核试剂或亲电试剂来修饰特定官能团。
常用试剂和条件
氧化剂: mCPBA、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
偶联试剂: EDCI、HATU。
主要生成产物
从这些反应中形成的主要产物取决于目标的特定官能团。例如:
氧化: 将醇转化为酮或醛。
还原: 将酮转化为醇。
取代: 引入卤化物或胺等新的官能团。
科学研究应用
化学
催化: 该化合物可能在各种化学反应中用作催化剂或配体。
材料科学:
生物学
酶抑制: 研究其对特定酶或生物途径的影响。
蛋白质相互作用: 研究其与各种蛋白质的结合亲和力。
医药
药物开发: 作为开发新治疗剂的先导化合物。
诊断: 在成像或诊断分析中的应用。
工业
生物技术: 用于生产生物制药或其他具有生物活性的化合物。
作用机制
该化合物的作用机制将涉及其与特定分子靶标(如酶或受体)的相互作用。这种相互作用可能导致:
抑制或激活: 调节靶蛋白的活性。
信号转导: 影响细胞信号通路。
基因表达: 影响特定基因的表达。
相似化合物的比较
类似化合物
肽: 具有类似官能团的其他复杂肽。
大环化合物: 具有大环结构和多个官能团的化合物。
生物偶联物: 结合生物和化学功能的分子。
独特性
该化合物的独特性在于其官能团和结构复杂性的特定组合,这可能赋予其他类似化合物中不存在的独特生物学或化学特性。
属性
分子式 |
C71H105N21O16 |
|---|---|
分子量 |
1508.7 g/mol |
IUPAC 名称 |
2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C71H105N21O16/c1-2-3-15-52(81-60(95)40-88-23-19-47(20-24-88)80-59(94)39-89-25-27-90(41-61(96)97)29-31-92(43-63(100)101)32-30-91(28-26-89)42-62(98)99)65(103)87-57-36-58(93)76-21-10-9-17-51(64(72)102)82-68(106)55(34-46-37-78-50-16-8-7-14-49(46)50)85-66(104)53(18-11-22-77-71(73)74)83-67(105)54(33-45-12-5-4-6-13-45)84-69(107)56(86-70(57)108)35-48-38-75-44-79-48/h4-8,12-14,16,37-38,44,47,51-57,78H,2-3,9-11,15,17-36,39-43H2,1H3,(H2,72,102)(H,75,79)(H,76,93)(H,80,94)(H,81,95)(H,82,106)(H,83,105)(H,84,107)(H,85,104)(H,86,108)(H,87,103)(H,96,97)(H,98,99)(H,100,101)(H4,73,74,77)/t51-,52-,53-,54+,55-,56-,57-/m0/s1 |
InChI 键 |
BLFJDWUAPZJEQO-CUIRDXICSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)CN6CCC(CC6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O |
规范 SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)CN6CCC(CC6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)
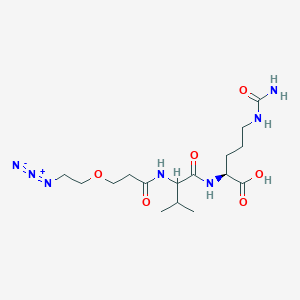
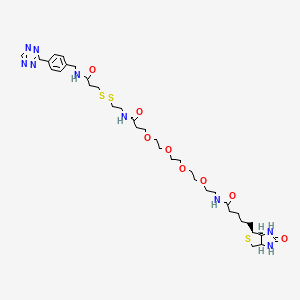
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
